Introduction: The Significance of the Pyrrolidine Scaffold
Introduction: The Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to 3-Amino-1-ethylpyrrolidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and specific stereochemical properties into drug candidates.[1] This saturated heterocyclic scaffold allows for efficient exploration of pharmacophore space, a critical aspect in designing molecules with high target selectivity and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][2] 3-Amino-1-ethylpyrrolidin-2-one hydrochloride is a functionalized derivative within this class, serving as a valuable building block for the synthesis of novel compounds in various therapeutic areas. Its structure combines a chiral center, a reactive amino group, and a lactam core, offering multiple points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.
PART 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key characteristics of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride.
1.1. Core Identifiers
-
Chemical Name: 3-amino-1-ethylpyrrolidin-2-one hydrochloride[3]
-
CAS Number: 2059932-38-4[3]
-
Molecular Formula: C₆H₁₃ClN₂O[3]
-
Molecular Weight: 164.63 g/mol [3]
1.2. Chemical Structure
The structure features a five-membered lactam (pyrrolidin-2-one) ring, an ethyl group attached to the nitrogen atom, and an amino group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: Chemical structure of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride.
1.3. Physicochemical Data Summary
The following table summarizes key computed and experimental properties. These values are crucial for designing experimental conditions, from reaction setups to formulation and analytical method development.
| Property | Value | Source |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one;hydrochloride | PubChem[3] |
| SMILES | O=C1N(CC)CCC1N.[H]Cl | Advanced ChemBlocks[3] |
| Purity | Typically ≥95% | Advanced ChemBlocks[3] |
| Physical Form | Solid | Inferred |
| XLogP3 (Free Base) | -0.7 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 2 (from C=O, N) | PubChem[4] |
PART 2: Synthesis and Manufacturing Insights
The synthesis of functionalized pyrrolidines is a well-established area of organic chemistry. While the exact proprietary synthesis for this specific compound may vary, a general and plausible pathway can be constructed based on patent literature for related 3-amino-pyrrolidine derivatives.[5][6]
2.1. Proposed Synthetic Pathway
A common strategy involves the construction of the pyrrolidine ring from acyclic precursors, followed by functional group manipulations. The synthesis of 3-amino-pyrrolidine derivatives often starts from readily available chiral precursors to control stereochemistry, which is critical for pharmacological activity.[1][7]
Caption: Generalized workflow for the synthesis of 3-Amino-1-ethylpyrrolidin-2-one HCl.
2.2. Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical transformations for similar structures.[5][6]
Step 1: Synthesis of N-ethyl-3-hydroxypyrrolidine
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A chiral 1,2,4-butanetriol derivative is reacted with ethylamine in a suitable solvent like tetrahydrofuran (THF).
-
The reaction is typically heated to drive the cyclization process, forming the N-ethyl-3-hydroxypyrrolidine intermediate.
-
Causality: The primary amine (ethylamine) acts as a nucleophile, displacing leaving groups on the butanetriol backbone to form the heterocyclic ring.
Step 2: Conversion to 3-Azido-1-ethylpyrrolidine
-
The hydroxyl group of the intermediate is activated by converting it into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).[6]
-
The mesylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF.
-
Causality: The highly nucleophilic azide ion displaces the mesylate group via an Sₙ2 reaction, inverting the stereocenter if one is present.
Step 3: Reduction and Final Steps
-
The azide is reduced to the primary amine using a standard method, such as catalytic hydrogenation (H₂ gas with a Palladium catalyst).
-
The resulting 3-amino-1-ethylpyrrolidine is then selectively oxidized to the corresponding lactam.
-
Finally, the free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride to precipitate the desired hydrochloride salt.
-
The solid product is collected by filtration, washed, and dried.
-
Causality: Salt formation is a standard final step in pharmaceutical chemistry to improve the stability, handling, and aqueous solubility of amine-containing compounds.
PART 3: Analytical Methodologies for Quality Control
Robust analytical methods are essential to confirm the identity, purity, and quality of any chemical intermediate used in drug development. A multi-pronged approach is typically employed.
3.1. Analytical Workflow Overview
Caption: Standard analytical workflow for characterization and quality control.
3.2. Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. Since the compound lacks a strong chromophore, UV detection can be challenging. A common solution is pre-column derivatization, for instance, with Boc anhydride, to introduce a UV-active group, allowing for accurate quantification.[8] A reversed-phase C18 column with a gradient of acetonitrile and water is a typical starting point.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the molecular weight and identifying impurities.[9] Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the free base [M+H]⁺. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation.[2] The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the pyrrolidine ring, and the amino group protons. The spectrum provides unambiguous confirmation of the compound's identity and structural integrity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks would include a strong carbonyl (C=O) stretch for the lactam (around 1680 cm⁻¹) and N-H stretching vibrations for the amine and hydrochloride salt.[9]
PART 4: Applications in Research and Drug Development
Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][7]
-
Scaffold for Novel Therapeutics: 3-Amino-1-ethylpyrrolidin-2-one hydrochloride serves as a versatile intermediate. The primary amine is a key functional handle for introducing diverse substituents via amide bond formation, reductive amination, or other coupling reactions.
-
Neurological and Psychiatric Drug Candidates: The pyrrolidine core is present in drugs targeting the central nervous system (CNS). For instance, certain pyrrolidinone derivatives act as partial agonists at the glycine modulatory site of the NMDA receptor, a target for developing anxiolytics, antidepressants, and cognitive enhancers.[11][12]
-
Antiviral and Anticancer Agents: The rigid, three-dimensional nature of the pyrrolidine ring makes it ideal for designing enzyme inhibitors. Pyrrolidine-containing molecules have been developed as potent inhibitors of viral proteases and cellular kinases.[7][13]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial low-affinity binders to a biological target, which are then elaborated into more potent leads.
PART 5: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets for structurally related compounds and should be considered a guide.[14][15][16][17]
5.1. Hazard Identification
Based on similar compounds, 3-Amino-1-ethylpyrrolidin-2-one hydrochloride is likely to be classified with the following hazards:
-
Acute Toxicity (Oral/Dermal): May be harmful if swallowed or in contact with skin.[14][15]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[14][16]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[14][16]
-
Respiratory Irritation: May cause respiratory irritation.
5.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[14]
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[17]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
5.3. First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician immediately.[14]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[15]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[15]
5.4. Storage
-
Keep container tightly closed in a dry and well-ventilated place.[16]
-
Store at room temperature, away from incompatible materials such as strong oxidizing agents and strong acids.[14]
References
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3-Amino-1-ethylpiperidin-2-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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3-Amino-1-ethylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]
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3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information. [Link]
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3-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
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Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Human Metabolome Database. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. [Link]
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Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966]. PubMed. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid. PubMed. [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. [Link]
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